3-Bromo-2-methoxy-5-nitrobenzaldehyde
Description
3-Bromo-2-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 3, a methoxy group at position 2, and a nitro group at position 5. Its molecular formula is C₈H₆BrNO₄, with a molecular weight of 276.04 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in organic chemistry, notably in the preparation of ansamycin natural products like reblastatin . Its reactivity is influenced by the electron-withdrawing nitro group and the directing effects of bromine and methoxy substituents, making it valuable in electrophilic substitution and coupling reactions.
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3 |
InChI Key |
RXYQXSIFZHVFMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 3-bromo-2-methoxy-5-nitrobenzaldehyde, differing in substituent positions or functional groups:
Functional Group and Reactivity Analysis
- Methoxy vs. Hydroxy Groups :
The methoxy group in this compound enhances electron density at the ortho/para positions via resonance, whereas the hydroxyl group in its analog (3-bromo-2-hydroxy-5-nitrobenzaldehyde) introduces hydrogen-bonding capability and acidity (pKa ~8-10) . This difference significantly impacts solubility and coordination chemistry. - Nitro Group Positioning :
The nitro group at position 5 in the target compound deactivates the ring, directing further electrophilic substitutions to specific positions. In contrast, 5-bromo-2-nitrobenzaldehyde (nitro at position 2) exhibits distinct regioselectivity in reactions like bromination or nucleophilic aromatic substitution . - Bromine Reactivity :
Bromine at position 3 in the target compound facilitates cross-coupling reactions (e.g., Suzuki), whereas bromine at position 5 in 5-bromo-2-nitrobenzaldehyde alters steric and electronic effects, influencing reaction yields .
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but analogs like 3-bromo-2-hydroxy-5-nitrobenzaldehyde melt at ~160–165°C . 5-Bromo-2-nitrobenzaldehyde: Reported melting point of 92–94°C .
- Solubility : Methoxy derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogs due to reduced polarity.
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